1-Ethyl-7-methoxy-2-tetralone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

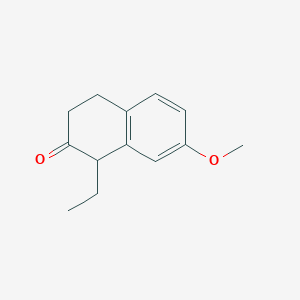

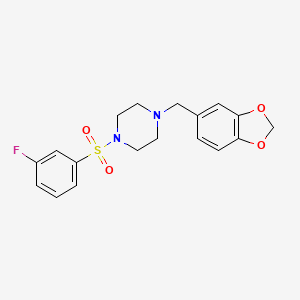

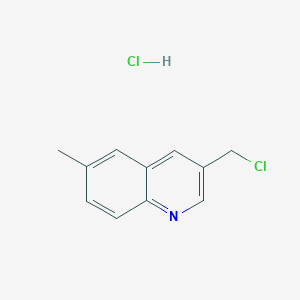

1-Ethyl-7-methoxy-2-tetralone, also known as 1-EMT, is a tetralone derivative that belongs to the class of auxiliary pharmacological agents known as aromatase inhibitors. It has a molecular weight of 204.27 . The IUPAC name for this compound is 1-ethyl-7-methoxy-3,4-dihydro-2(1H)-naphthalenone .

Molecular Structure Analysis

The molecular structure of 1-Ethyl-7-methoxy-2-tetralone is represented by the linear formula C13H16O2 . The InChI code for this compound is 1S/C13H16O2/c1-3-11-12-8-10(15-2)6-4-9(12)5-7-13(11)14/h4,6,8,11H,3,5,7H2,1-2H3 .Scientific Research Applications

Intermediate in Pharmaceutical Synthesis

“1-Ethyl-7-methoxy-2-tetralone” is an important intermediate in the synthesis of pharmaceuticals . For example, it is used in the synthesis of the opioid analgesic drug (-)-dezocine .

Continuous-Flow Chemistry

This compound has been used in continuous-flow chemistry, a method that has been widely adopted in manufacturing active pharmaceutical ingredients (APIs) . The continuous-flow synthesis of “1-Ethyl-7-methoxy-2-tetralone” presents significant advantages over traditional batch operation, including dramatically reduced reaction time, highly improved reaction efficiency, and good controls over reaction optimizing conditions .

Improved Synthesis Efficiency

The synthesis of “1-Ethyl-7-methoxy-2-tetralone” using continuous-flow chemistry can achieve an overall yield of up to 76.6% with 99% purity, much higher than those from batch process (i.e., 50% yield, 92% purity) . This improved efficiency is highly beneficial for industrial-scale production.

Analgesic Production

As an essential intermediate for the opioid analgesic drug (-)-dezocine, “1-Ethyl-7-methoxy-2-tetralone” plays a vital role in the growing market for analgesics to treat moderate to severe pain resulted from massive surgeries or cancer .

Opioid Market

According to Chinese statistics, dezocine, for which “1-Ethyl-7-methoxy-2-tetralone” is a key intermediate, accounts for up to 60% of China’s opioid analgesic market . This highlights the importance of “1-Ethyl-7-methoxy-2-tetralone” in the pharmaceutical industry.

Mechanism of Action

Target of Action

1-Ethyl-7-methoxy-2-tetralone is a synthetic compound that is used as an intermediate in the production of pharmaceuticals It is known to be an essential intermediate for the opioid analgesic drug (-)-dezocine , which targets opioid receptors in the central nervous system .

Mode of Action

Dezocine is known to exert its effects by binding to opioid receptors, leading to changes in pain perception .

Biochemical Pathways

As an intermediate in the synthesis of (-)-dezocine, it is part of the broader biochemical pathway involved in the production and action of opioid analgesics .

Result of Action

As an intermediate in the synthesis of (-)-dezocine, its incorporation into the final product contributes to the analgesic effects of the drug .

properties

IUPAC Name |

1-ethyl-7-methoxy-3,4-dihydro-1H-naphthalen-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O2/c1-3-11-12-8-10(15-2)6-4-9(12)5-7-13(11)14/h4,6,8,11H,3,5,7H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJYWCVPWBNPSIL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C(=O)CCC2=C1C=C(C=C2)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[7-(3-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]-N-(pyridin-2-ylmethyl)piperidine-4-carboxamide](/img/structure/B2385712.png)

![5-(4-fluorophenyl)-2-(isopropylthio)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2385713.png)

![3-methyl-4-oxo-N-(o-tolyl)-1-(p-tolyl)-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2385715.png)

![3,8,11-Trioxadispiro[4.1.47.15]dodecan-2-ylmethanamine](/img/structure/B2385721.png)

![N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide](/img/structure/B2385726.png)

![N-(1-cyanocyclohexyl)-2-[4-(2-methanesulfonylethyl)piperazin-1-yl]-N-methylacetamide](/img/structure/B2385729.png)